molecular formula C10H14N2O3 B8301071 1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

Cat. No.: B8301071
M. Wt: 210.23 g/mol
InChI Key: WZBDAQFLSMLMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)-2-(dimethylamino)ethanol is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C10H14N2O3/c1-11(2)7-10(13)8-3-5-9(6-4-8)12(14)15/h3-6,10,13H,7H2,1-2H3

InChI Key

WZBDAQFLSMLMMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-1-(4-nitrophenyl)ethanone (500 mg, 2.30 mmol), paraformaldehyde (207 mg, 6.90 mmol), and sodium cyanoborohydride (433 mg, 6.90 mmol) in methanol (30 mL) was added acetic acid (catalytic) and the reaction stirred at room temperature for 18 h. The reaction mixture was quenched with water and the layers were separated. The combined organic layers were dried over anhydrous sodium sulfate, filtered, concentrated, and chromatographed (CH2Cl2/MeOH) to afford the desired product (164 mg, 34%) as an orange oil: ESI MS m/z 211 [C10H14N2O3+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
34%

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